2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid
Description
2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,6-dichlorophenyl group and an acetic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
2-[7-[(2,6-dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O5/c1-10-12-6-5-11(25-9-14-15(20)3-2-4-16(14)21)7-17(12)26-19(24)13(10)8-18(22)23/h2-7H,8-9H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYXBPZIOYWOBJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=C(C=CC=C3Cl)Cl)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 2,6-Dichlorophenyl Group: The 2,6-dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 2,6-dichlorophenol and an appropriate leaving group on the chromen-2-one core.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through an esterification reaction followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Diclofenac: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar 2,6-dichlorophenyl group.
Warfarin: An anticoagulant that also contains a chromen-2-one core structure.
Coumarin: A natural compound with a chromen-2-one core, used as a precursor for various synthetic derivatives.
Uniqueness
2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-[7-[(2,6-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid represents a class of oxochromenes, which have garnered attention for their potential biological activities. This article delves into the biological properties of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a chromene core with a dichlorophenyl substituent. This unique structure contributes to its diverse biological activities.
1. Antioxidant Activity
Research indicates that compounds within the oxochromene family exhibit significant antioxidant properties. These properties are essential in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The antioxidant activity is often measured using assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging.
| Compound | IC50 (µM) | Assay Type |
|---|---|---|
| This compound | 25 | DPPH |
| Trolox (standard) | 18 | DPPH |
2. Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This inhibition suggests potential therapeutic applications in inflammatory diseases.
3. Anticancer Properties
Several studies have investigated the anticancer potential of oxochromenes. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it induces apoptosis via the mitochondrial pathway.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 30 |
| HT-29 (colon) | 45 |
Case Study 1: Cytotoxicity in Breast Cancer
A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of 30 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent.
Case Study 2: Inhibition of Inflammatory Cytokines
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels. The study highlighted its potential use in managing inflammatory conditions.
The proposed mechanisms through which this compound exerts its biological effects include:
- Antioxidant Mechanism : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Pathway : Inhibiting NF-kB signaling pathways leading to decreased cytokine production.
- Apoptotic Induction : Activating caspases and promoting mitochondrial membrane permeability changes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
